Nitrosostromelin
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Overview
Description
Nitrosostromelin is an organic compound with the molecular formula C₁₅H₃₂N₂O₅ and a molecular weight of 32043 g/mol It is classified as an alkaloid and is typically derived from Streptomyces species
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nitrosostromelin involves several steps, starting with the isolation of the precursor compounds from Streptomyces cultures. The key steps include:
Fermentation: Streptomyces species are cultured under specific conditions to produce the precursor compounds.
Extraction: The compounds are extracted using solvents such as methanol or ethanol.
Purification: The extracted compounds are purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The fermentation process is optimized for higher yields, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Nitrosostromelin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various nitroso and amine derivatives, which can be further utilized in different applications.
Scientific Research Applications
Nitrosostromelin has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which Nitrosostromelin exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved include:
Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Nitrosostromelin can be compared with other similar compounds such as:
Nitrosobenzene: Both compounds contain a nitroso group, but this compound has a more complex structure.
Nitrosopyridine: Similar in reactivity but differs in its aromatic ring structure.
Nitrosomorpholine: Shares the nitroso functionality but has a different heterocyclic structure.
This compound stands out due to its unique combination of functional groups and its diverse range of applications in scientific research.
Properties
Molecular Formula |
C15H32N2O5 |
---|---|
Molecular Weight |
320.42 g/mol |
IUPAC Name |
(Z)-hydroxyimino-oxido-(1,3,12-trihydroxy-12-methyltetradecan-2-yl)azanium |
InChI |
InChI=1S/C15H32N2O5/c1-3-15(2,20)11-9-7-5-4-6-8-10-14(19)13(12-18)17(22)16-21/h13-14,18-21H,3-12H2,1-2H3/b17-16- |
InChI Key |
SHMXNBZBIVBMJM-MSUUIHNZSA-N |
Isomeric SMILES |
CCC(C)(CCCCCCCCC(C(CO)/[N+](=N/O)/[O-])O)O |
Canonical SMILES |
CCC(C)(CCCCCCCCC(C(CO)[N+](=NO)[O-])O)O |
Origin of Product |
United States |
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